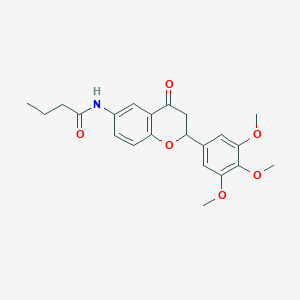

N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide” is a compound that belongs to a class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Aplicaciones Científicas De Investigación

Optical Gating of Photosensitive Synthetic Ion Channels

Research on photosensitive synthetic ion channels, such as those involving 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, demonstrates the potential of complex organic molecules in developing light-responsive materials. These materials can be used for controlled ionic transport in aqueous solutions, which is essential for applications in controlled release systems, sensing technologies, and information processing devices (Ali et al., 2012).

Advanced Organometallic Synthesis

The synthesis and study of complex organometallic structures, like isocyanide and ylidene complexes of boron, highlight the role of intricate molecular design in creating materials with specific chemical reactivity and structural characteristics. These compounds are crucial for understanding the interactions and reactivity of organometallic complexes, which have implications in catalysis and materials science (Tamm et al., 1996).

Synthesis of Derivatives and Their Applications

Research focusing on the synthesis of derivatives from compounds with specific functional groups, such as hydroxyquinol derivatives, is indicative of the chemical versatility and potential application in creating new molecules with desirable properties. These synthetic strategies and the resulting compounds are valuable in medicinal chemistry, materials science, and as intermediates in further chemical transformations (Dean et al., 1976).

Anticancer and Antimicrobial Applications

Studies on chromone derivatives and their cytotoxicity against cancer cell lines, as well as their antimicrobial properties, underscore the potential of complex organic compounds in therapeutic applications. The research on 3-(N-Cyclicamino)chromone derivatives, for example, provides a foundation for the development of new anticancer drugs, demonstrating the importance of chemical modification for enhancing biological activity and selectivity (Shi et al., 2018).

Photovoltaic and Photodiode Fabrication

Investigations into the photovoltaic properties of derivatives and their application in organic–inorganic photodiode fabrication reveal the role of complex organic molecules in the development of electronic and optoelectronic devices. These studies contribute to the advancement of solar energy harvesting and light-sensing technologies, showcasing the interdisciplinary applications of organic chemistry (Zeyada et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play a crucial role in various cellular processes, including cell division, protein folding, and signal transduction .

Mode of Action

This compound: interacts with its targets by inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the cellular processes controlled by these targets .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins . The inhibition of TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various downstream effects, including redox homeostasis, gene expression, bone morphogenetic protein signaling, drug efflux, and cell proliferation, respectively .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell division, disruption of protein folding, alteration of gene expression, disruption of bone morphogenetic protein signaling, reduction of drug efflux, and inhibition of cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential anti-cancer agent .

Direcciones Futuras

The future directions for “N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide” and similar compounds could involve further exploration of their diverse bioactivity effects. For instance, compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Propiedades

IUPAC Name |

N-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-6-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-5-6-21(25)23-14-7-8-17-15(11-14)16(24)12-18(29-17)13-9-19(26-2)22(28-4)20(10-13)27-3/h7-11,18H,5-6,12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTXMVHUQGCMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2716678.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)

![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)

![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)

![3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2716694.png)